8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine involves multiple steps, starting from readily available or commercial substrates. Shindikar and Viswanathan (2011) reported a practical and inexpensive procedure for synthesizing a closely related compound, 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol, through treatment of 2-methoxy phenol leading to ring cleavage under acidic conditions, followed by acylation, cyclization, and hydrolysis (Shindikar & Viswanathan, 2011). Similarly, Jin (2006) developed a method to synthesize an important intermediate of PD128907, starting from p-hydroxyanisole through a series of reactions including addition, hydrolysis, cyclization, and oximation (Jin, 2006).
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been established through various analytical techniques. Shestopalov, Emelianova, and Nesterov (2003) synthesized substituted 2-aminobenzo[b]pyrans and determined their molecular and crystal structure via X-ray diffraction analysis, providing insight into the structural aspects of these compounds (Shestopalov et al., 2003).
Chemical Reactions and Properties
Reynolds, Vanallan, and Petropoulos (1970) explored the reactions of similar compounds with nucleophiles under mild conditions, leading to various derivatives which further undergo hydrolysis to yield specific pyridinone derivatives, demonstrating the chemical versatility of the benzopyran core (Reynolds et al., 1970).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, provide essential information for understanding the compound's behavior in different environments. Al-Dies et al. (2013) detailed the crystal structure of a related compound, highlighting its supramolecular interactions and how these influence its physical properties (Al-Dies et al., 2013).
Scientific Research Applications
Receptor Interaction Studies
Research involving derivatives of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine has been conducted to explore their interactions with various receptors. A study by Hammarberg et al. synthesized enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans and evaluated their affinity for the 5-HT1A receptor, among others. The research found compounds with high selectivity and affinity for the 5-HT1A receptor, highlighting their potential in receptor-targeted therapies (Hammarberg et al., 2000).
Synthesis Methodologies
Efficient and novel synthesis methods for 8-methoxy-3,4-dihydro-2H-1-benzopyran derivatives have been developed. Shindikar and Viswanathan reported a practical and inexpensive procedure for synthesizing 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol, highlighting the adaptability and simplicity of the process for creating such compounds (Shindikar & Viswanathan, 2011).
Dopamine D3 Receptor Agonists
Another avenue of research involved synthesizing intermediates for dopamine D3 receptor selective agonists. Jin explored the synthesis of a key intermediate, highlighting its potential application in developing treatments targeting the dopamine D3 receptor, which is important in neurodegenerative and psychiatric disorders (Jin, 2006).
Natural Product Isolation and Derivatives
Research has also extended into the isolation of natural products and their derivatives containing the 8-methoxy-3,4-dihydro-2H-1-benzopyran moiety. Dien et al. reported the isolation of new bisbenzopyrans from the roots of Stemona cochinchinensis, expanding the understanding of naturally occurring compounds with potential medicinal properties (Dien et al., 2008).
Microwave-Assisted Synthesis
Bouattour et al. developed a microwave-assisted reaction for synthesizing N-3-substituted 9-methoxy-4H-[1]-benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives. This method highlights the use of modern techniques to efficiently produce derivatives of 8-methoxy-3,4-dihydro-2H-1-benzopyran, offering potential in various fields of chemistry and pharmacology (Bouattour et al., 2017).
Safety And Hazards
properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAOXHRMCVHOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552713 |
Source
|
Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
CAS RN |
112904-73-1 |
Source
|
Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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